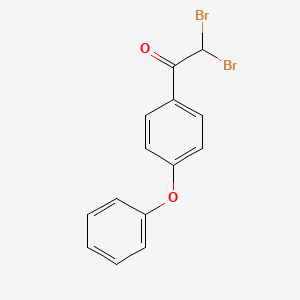

2,2-Dibromo-1-(4-phenoxyphenyl)ethanone

Description

2,2-Dibromo-1-(4-phenoxyphenyl)ethanone is a halogenated aromatic ketone characterized by a phenoxy substituent at the para position of the phenyl ring and two bromine atoms on the α-carbon of the ketone group. Dibromoethanone derivatives are typically synthesized via halogenation of acetophenone precursors using reagents like N-bromosuccinimide (NBS) under acidic or ionic liquid conditions .

Properties

Molecular Formula |

C14H10Br2O2 |

|---|---|

Molecular Weight |

370.03 g/mol |

IUPAC Name |

2,2-dibromo-1-(4-phenoxyphenyl)ethanone |

InChI |

InChI=1S/C14H10Br2O2/c15-14(16)13(17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9,14H |

InChI Key |

ONGLZKDNGDUYKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The substituent on the phenyl ring significantly influences the compound’s physical properties, reactivity, and intermolecular interactions. Key analogs include:

Key Observations:

- Electron-Withdrawing Groups (EWGs): Halogens (Cl, Br) and nitro groups lower melting points compared to electron-donating groups (e.g., OCH₃, CH₃). For example, the 3-nitro derivative (55–56°C) has a significantly lower mp than the 4-methyl analog (97–98°C) due to reduced intermolecular forces .

- Spectral Shifts: The CHBr₂ proton in ¹H NMR appears downfield (δ ~6.6–6.7) across analogs, with slight variations depending on substituent electronic effects. The 4-methoxy derivative shows a distinct OCH₃ singlet at δ 3.88 .

- Synthetic Yields: Brominated derivatives (e.g., 4-bromo) achieve high yields (~84–87%) under optimized halogenation conditions .

Crystallographic and Intermolecular Interactions

- Fluorinated Analog (C₁₄H₈Br₂F₂O₂): Exhibits a monoclinic crystal system (space group P2₁/c) with a dihedral angle of 73.22° between phenyl rings. π-π stacking (centroid distance: 3.596 Å) and C–H···O interactions stabilize the lattice .

- Hydroxy-Methoxy Derivative (C₉H₈Br₂O₃): Intramolecular O–H···O hydrogen bonding (H···O = 2.27 Å) and layered 2D arrays via C–H···O interactions are observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.